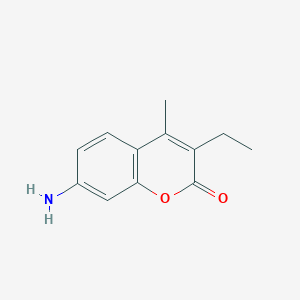

7-Amino-3-ethyl-4-methyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

7-amino-3-ethyl-4-methylchromen-2-one |

InChI |

InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6H,3,13H2,1-2H3 |

InChI Key |

QELJSRMHQJVTAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C(C=C2)N)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation Reaction Using High-Speed Mixer Ball Mill (HSMBM)

- Procedure : The synthesis involves the condensation of m-aminophenol with ethyl acetoacetate in the presence of a catalyst such as indium(III) chloride (InCl3) under solvent-free conditions using a high-speed mixer ball mill at room temperature.

- Reaction Conditions : Milling frequency of 60 Hz, reaction time as short as 10 minutes.

- Yield and Purity : This method yields 7-amino-4-methylcoumarin analogs with excellent yields up to 92% and high purity, avoiding the use of hazardous solvents or acid catalysts.

- Advantages : The process is green, efficient, and avoids secondary product formation common in traditional methods. It also eliminates the need for protective groups and extensive purification steps.

- Example Data :

| Starting Materials | Catalyst | Time (min) | Yield (%) | Purity Notes |

|---|---|---|---|---|

| m-Aminophenol + Ethyl acetoacetate | InCl3 (3 mol%) | 10 | 92 | High purity, no secondary products |

- Characterization : The product shows characteristic IR peaks (3337–3245 cm⁻¹ for NH2), and 1H NMR signals consistent with the expected structure (e.g., 2.29 ppm for 4-CH3, 5.90 ppm for 3-H).

Condensation with β-Substituted Acrylic Acid Derivatives in Inert Solvents

- Procedure : Direct condensation of 3-aminophenol with β-substituted acrylic acid derivatives such as ethyl β-hydroxy-α-phenylacrylate in inert solvents like nitrobenzene, in the presence of Lewis acid catalysts (e.g., aluminum chloride).

- Reaction Conditions : Temperature range between 60°C and 200°C, typically 90–150°C for optimal yields.

- Yield and Efficiency : This one-step process avoids the need for amino group protection, simplifying the synthesis and improving yield and time efficiency.

- Catalysts Used : Aluminum chloride, aluminum bromide, hydroxy aluminum dichloride, boron trifluoride, and boron fluoride ethyl ether.

- Advantages : Economical, high-yielding, and simpler than traditional multi-step methods requiring protection/deprotection.

- Example Data :

| Aminophenol Derivative | Acrylic Acid Derivative | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-Aminophenol | Ethyl β-hydroxy-α-phenylacrylate | Aluminum chloride | Nitrobenzene | 90–150 | High | No amino protection needed |

- Mechanistic Insight : The Lewis acid activates the acrylic ester facilitating nucleophilic attack by the aminophenol, leading to cyclization and coumarin formation.

Stepwise Functional Group Transformations (Less Common)

- Some methods involve initial synthesis of 7-amino-4-methylcoumarin followed by alkylation at the 3-position to introduce the ethyl group.

- These methods may involve halogenation, azidation, or other substitution reactions on intermediate coumarins, followed by reduction or substitution to install the amino and ethyl groups.

- These routes are more complex and less efficient compared to direct condensation methods.

| Method | Reaction Type | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| HSMBM Pechmann Condensation | Solvent-free condensation | InCl3, 60 Hz milling, rt | Up to 92 | Green, fast, high purity, no solvents | Requires specialized milling equipment |

| Lewis Acid Catalyzed Condensation | Condensation in solvent | AlCl3 or BF3, 90–150°C, nitrobenzene | High | One-step, no amino protection, economical | Uses hazardous solvents and high temp |

| Stepwise Functionalization | Multi-step substitution | Various | Moderate | Allows structural modifications | Time-consuming, lower overall yield |

- The HSMBM method represents a significant advancement in green chemistry for coumarin derivatives, reducing reaction times from hours to minutes and eliminating hazardous solvents and catalysts.

- The direct condensation with β-substituted acrylic acid derivatives in inert solvents is well-established and provides a robust route for 7-aminocoumarins, including 7-amino-3-ethyl-4-methyl-2H-chromen-2-one, with good yields and scalability.

- Protection of the amino group is unnecessary in these modern methods, simplifying the synthetic process and reducing costs.

- Characterization data (IR, NMR) confirm the structural integrity of the synthesized compounds, with consistent spectral features reported across studies.

The preparation of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one is efficiently achieved through modern condensation reactions, notably the solvent-free Pechmann reaction using high-speed mixer ball milling and Lewis acid-catalyzed condensation in inert solvents. These methods offer high yields, operational simplicity, and environmental benefits. The choice of method depends on available equipment, desired scale, and purity requirements, with the HSMBM method standing out for rapid and green synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation of the amino group can lead to the formation of nitro derivatives or other oxidized products.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Usually performed in anhydrous solvents under inert atmosphere.

Products: Reduction of the chromenone core can lead to the formation of dihydro derivatives.

-

Substitution

Reagents: Halogenating agents, nucleophiles.

Conditions: Typically carried out in polar solvents with or without catalysts.

Products: Substitution reactions can introduce various functional groups at the amino or ethyl positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that derivatives of the chromenone structure exhibit promising anticancer properties. For instance, compounds similar to 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one have been evaluated for their ability to target multidrug-resistant cancer cells. A notable study indicated that a specific derivative preferentially killed multidrug-resistant cancer cells through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research involving various derivatives demonstrated significant anti-inflammatory and analgesic activities, comparable to established reference drugs . The structure-activity relationship (SAR) studies highlight that modifications at specific positions enhance these effects, making it a valuable candidate for developing new anti-inflammatory agents.

Biological Research

Mechanism of Action

The mechanism by which 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one exerts its biological effects often involves interactions with specific molecular targets. For example, it may inhibit pro-inflammatory cytokines and modulate pathways related to cell proliferation and apoptosis . Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.

Case Study: Antimicrobial Activity

A comprehensive antimicrobial study revealed that derivatives of this compound exhibited significant activity against various pathogens. The findings suggested that structural modifications could enhance efficacy against resistant strains, paving the way for new antimicrobial therapies.

Industrial Applications

Dyes and Pigments

The unique structural characteristics of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one allow its use in synthesizing dyes and pigments. Its chromophoric properties make it suitable for applications in textile and cosmetic industries, where vibrant colors are essential.

Table 1: Biological Activities of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 31 | |

| Compound B | Anti-inflammatory | 13 | |

| Compound C | Antimicrobial | Varies |

Table 2: Structure-Activity Relationship (SAR) Findings

| Position Modified | Functional Group | Effect on Activity |

|---|---|---|

| 3 | Rigid hydrophobic group | Increased potency |

| 4 | Hydrophobic substituent | Enhanced binding |

| 6 | Small hydrophilic group | Improved selectivity |

Mechanism of Action

The mechanism of action of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their activity and function.

- Receptors: It may bind to specific receptors, modulating their signaling pathways.

-

Pathways Involved

- The compound can influence cellular processes such as apoptosis, cell proliferation, and signal transduction by interacting with key proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 7-amino group in the target compound may enhance anticancer activity compared to 7-hydroxy derivatives, as amino groups can participate in stronger hydrogen bonding with cellular targets . 3-Ethyl and 4-methyl substituents increase lipophilicity (LogP ~2.5), favoring membrane permeability over polar analogs like 7-hydroxy-4-methyl-2H-chromen-2-one (LogP ~1.8) .

Synthetic Pathways: The target compound can be synthesized via reductive amination or condensation reactions, similar to methods for 6-(substituted benzylamino)coumarins (). Ethanol or methanol is commonly used as a solvent, with purification via silica gel chromatography .

Applications: Amino- and diethylamino-substituted coumarins (e.g., ) are prominent in optoelectronics and biosensing due to their fluorescence properties . Methoxy and hydroxy derivatives () are preferred in antioxidant formulations .

Research Findings and Trends

- Anticancer Potential: 4-Amino-2H-benzo[h]chromen-2-one analogs demonstrate nanomolar IC₅₀ values against leukemia cells, suggesting the amino group’s critical role in cytotoxicity .

- Antimicrobial Activity: 7-Hydroxy-4-methylcoumarin derivatives show moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL), while amino analogs may exhibit enhanced potency due to improved target binding .

- Solubility Challenges : Highly lipophilic derivatives (e.g., thiophene-substituted coumarins in ) require formulation optimization for pharmaceutical use .

Biological Activity

Overview

7-Amino-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds renowned for their diverse biological activities. This compound possesses a unique structure characterized by an amino group at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core. The biological activity of this compound has been extensively studied, revealing its potential in various fields such as medicine, biochemistry, and materials science.

The biological activity of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one is attributed to its ability to interact with specific molecular targets and pathways:

-

Molecular Targets :

- Enzymes : Acts as an inhibitor or substrate for various enzymes, influencing their activity.

- Receptors : Binds to specific receptors, modulating signaling pathways.

-

Pathways Involved :

- Influences cellular processes such as apoptosis, cell proliferation, and signal transduction through interactions with key proteins and enzymes.

Antimicrobial Activity

Research has shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one can inhibit the growth of various bacteria and fungi. The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µmol/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 14.34 | Moderate inhibition |

| Escherichia coli | 4.73 | High inhibition |

| Bacillus subtilis | 15.36 | Moderate inhibition |

| Candida albicans | 21.65 | Significant inhibition |

Anticancer Potential

7-Amino-3-ethyl-4-methyl-2H-chromen-2-one has been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis in tumor cells. The compound's structural features contribute to its ability to interact with cellular pathways involved in cancer progression.

Case Studies

-

Inhibition of Myosin II :

A study explored the structure–activity relationships of coumarin analogues, including derivatives similar to 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one. The lead compound exhibited significant inhibition of skeletal myosin II ATPase activity, suggesting potential applications in muscle-related disorders . -

Fluorescent Probes :

The compound has been utilized as a fluorescent probe in analytical chemistry and biological imaging. Its strong fluorescence properties make it suitable for studying biological processes and enzyme activities .

Synthesis and Reactivity

The synthesis of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method allows for the formation of coumarin derivatives through the reaction of phenols with β-ketoesters under acidic conditions.

Synthetic Route

- Reagents : Substituted phenol and β-ketoester.

- Catalysts : Acid catalysts such as sulfuric acid.

- Conditions : Reflux with water removal to drive the reaction to completion.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one?

- Answer : The compound is typically synthesized via the Pechmann condensation, which involves reacting substituted phenols with β-keto esters under acidic conditions (e.g., sulfuric acid or polyphosphoric acid). For example, 7-amino derivatives can be obtained by introducing amino groups via nitration followed by reduction, or through direct substitution using ammonia derivatives. Key parameters include temperature control (80–120°C) and stoichiometric ratios of reactants to minimize side products like diethylamino byproducts . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can researchers confirm the identity and purity of this compound using spectroscopic techniques?

- Answer :

- 1H NMR : Look for characteristic peaks such as the coumarin lactone carbonyl (δ 160–165 ppm in 13C NMR), ethyl group signals (δ 1.2–1.4 ppm for CH3 and δ 2.4–2.6 ppm for CH2), and aromatic protons (δ 6.5–7.5 ppm). The amino group (-NH2) may appear as a broad singlet around δ 5.5–6.0 ppm .

- IR Spectroscopy : Confirm the lactone carbonyl stretch at ~1700 cm⁻¹ and NH2 bending vibrations at 1550–1650 cm⁻¹.

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported crystallographic data for this compound?

- Answer : Discrepancies in unit cell parameters or molecular packing often arise from polymorphic variations or solvent inclusion. To address this:

- Refine single-crystal X-ray diffraction (SCXRD) data using software like SHELXL . Validate hydrogen bonding and π-π stacking interactions.

- Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify outliers. For example, ethyl group orientation may differ between solid-state and solution-phase structures .

Q. How can researchers optimize solvent systems for recrystallization to improve yield and crystal quality?

- Answer : Screen solvents using a Hansen solubility parameter approach. Ethanol/water mixtures (70:30 v/v) are effective for coumarin derivatives due to balanced polarity. For needle-like crystals (common in chromen-2-ones), adding trace DMSO or DMF can enhance crystal growth by modulating nucleation rates. Monitor supersaturation via cooling gradients (e.g., 5°C/hr) .

Q. What computational methods are suitable for predicting the electronic properties of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one?

- Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis spectra (λmax ~350 nm for amino-coumarins) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to study tautomerism or protonation states of the amino group.

Q. How should researchers address inconsistencies in biological activity data across studies?

- Answer : Variability in bioassay results (e.g., antimicrobial or fluorescence properties) may stem from:

- Sample purity : Validate via LC-MS to rule out degradation products (e.g., hydrolysis of the lactone ring).

- Assay conditions : Standardize solvent (DMSO concentration ≤1%) and pH (7.4 for physiological relevance). Cross-reference with structurally similar compounds like 7-hydroxy-4-methylcoumarin to identify structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies, and how can this be mitigated?

- Answer : Variations arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), concentration, or tautomeric equilibria. For example, the amino group may exhibit dynamic proton exchange in polar solvents, broadening peaks. Mitigation strategies:

- Use deuterated DMSO for sharper NH2 signals.

- Acquire 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.